1,8-Dimethoxynaphthalene
Overview
Description
1,8-Dimethoxynaphthalene is a chemical compound that is a derivative of naphthalene with methoxy groups at the 1 and 8 positions. It is related to other naphthalene derivatives that have been studied for their unique chemical properties and potential applications in various fields, including organic synthesis and material science.
Synthesis Analysis
The synthesis of derivatives of 1,8-dimethoxynaphthalene can involve various chemical reactions. For instance, 1,8-diaminonaphthalene can react selectively with 9-BBN (9-borabicyclo[3.3.1]nonane) to form bridging and non-bridging bis(aminoborane) compounds, which can then be used to create novel diaminoborate ligand systems for transition metal complexes . Additionally, photochemical synthesis methods have been employed to create derivatives such as 8b-methoxy- and 4,8b-dimethoxy-1,2-diphenyl-2a,8b-dihydrocyclobuta[a]naphthalene from 1,4-dimethoxynaphthalene .
Molecular Structure Analysis
The molecular structure of 1,8-dimethoxynaphthalene derivatives has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of 1,8-dibenzoyl-2,7-dimethoxynaphthalene shows that the molecule is located on a twofold rotation axis with benzoyl groups in opposite directions, and the molecular packing is stabilized by weak hydrogen bonds and π-π stacking interactions . Similarly, the crystal structure of 1-(4-hydroxybenzoyl)-2,7-dimethoxynaphthalene reveals helical alignments and the contribution of classical and non-classical hydrogen bonding to the molecular packing structure .
Chemical Reactions Analysis
1,8-Dimethoxynaphthalene and its derivatives participate in various chemical reactions. The equilibrium between protonated 1,8-bis(diethylamino)-2,7-dimethoxynaphthalene and its intramolecularly hydrogen-bonded form is established slowly, with deprotonation occurring through a non-hydrogen-bonded open form . Moreover, the polymerization of 1,8-diaminonaphthalene has been theoretically studied, suggesting a radical-radical pathway leading to a mixture of compounds with ortho-C-C and para-C-N linkages .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,8-dimethoxynaphthalene derivatives are influenced by their molecular structure. For instance, the high basicity of 1,8-bis(diethylamino)-2,7-dimethoxynaphthalene is attributed to strain in the amine and the presence of an intramolecular hydrogen bond . The crystal structure studies also provide insights into the dynamic features of these molecules in solution, such as the temperature-dependent rotation behavior of certain bonds . Additionally, the presence of intramolecular hydrogen bonds can be affected by substituents, as seen in the study of 1-dimethylamino-2,7-dimethoxynaphthalene derivatives .
Scientific Research Applications
1. Antioxidant Activity Research
- Application Summary: 1,8-Dimethoxynaphthalene is used in the synthesis of artificial allomelanin, a type of melanin that has been indicated as a better radical quencher than polydopamine . This makes it a potential chemopreventive agent against oxidative stress for medical and cosmetic applications .
- Methods of Application: The artificial allomelanin is obtained by the polymerization of 1,8-dihydroxynaphthalene . The kinetics of the reaction with alkylperoxyl radicals were studied by autoxidation experiments in differential oxygen-uptake apparatus .
- Results: The antioxidant capacity of the artificial allomelanin in water is 0.8 mmol/g, with a rate constant of 3 × 10^5 M^−1 s^−1 for each reactive moiety .
2. Synthesis of 1,4,8-Trimethoxy-2-naphthalenecarbaldehyde
- Application Summary: 1,8-Dimethoxynaphthalene is used in the synthesis of 1,4,8-trimethoxy-2-naphthalenecarbaldehyde .
- Methods of Application: The starting material, 4,8-dimethoxy-1-naphthol, was prepared from 1,5-dimethoxynaphthalene through 1-bromo-4,8-dimethoxynaphthalene. Formylation of this naphthol and subsequent methylation gave 1,4,8-trimethoxy-2-naphthalenecarbaldehyde .
- Results: The synthesis resulted in the successful production of 1,4,8-trimethoxy-2-naphthalenecarbaldehyde .
3. Synthesis of Organosoluble Alkoxylated Naphthalene-Based Novolacs
- Application Summary: 1,8-Dimethoxynaphthalene is used in the synthesis of new organosoluble alkoxylated naphthalene-based novolacs .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The synthesis resulted in the successful production of new organosoluble alkoxylated naphthalene-based novolacs .
Safety And Hazards
properties
IUPAC Name |
1,8-dimethoxynaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-13-10-7-3-5-9-6-4-8-11(14-2)12(9)10/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPDMEIIZPOYED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398459 | |
Record name | 1,8-dimethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Dimethoxynaphthalene | |
CAS RN |
10075-66-8 | |
Record name | 1,8-Dimethoxynaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10075-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-dimethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene, 1,8-dimethoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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